molecular formula C28H39N5O4 B12381478 Antileishmanial agent-15

Antileishmanial agent-15

Cat. No.: B12381478
M. Wt: 509.6 g/mol
InChI Key: QQCCOPUCOCWXLE-JBASAIQMSA-N
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Description

Antileishmanial agent-15 is a synthetic compound developed to combat leishmaniasis, a disease caused by protozoan parasites of the genus Leishmania. This disease is transmitted through the bite of infected female phlebotomine sandflies and affects millions of people worldwide, particularly in tropical and subtropical regions. The development of this compound represents a significant advancement in the search for effective treatments with reduced toxicity and side effects compared to traditional therapies .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of antileishmanial agent-15 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions. One common synthetic route includes the coupling of hydrazine with pyrazole derivatives. The reaction conditions typically involve the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and catalysts like palladium on carbon (Pd/C) under controlled temperatures and pressures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and automated reactors are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Antileishmanial agent-15 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

Antileishmanial agent-15 has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of antileishmanial agent-15 involves multiple pathways:

    Molecular Targets: The compound targets specific enzymes and proteins within the Leishmania parasite, disrupting essential metabolic processes.

    Pathways Involved: It interferes with the synthesis of nucleic acids and proteins, leading to the inhibition of parasite growth and replication. .

Comparison with Similar Compounds

Uniqueness: Antileishmanial agent-15 stands out due to its synthetic origin, reduced toxicity, and enhanced efficacy compared to traditional treatments. Its ability to target multiple pathways within the parasite makes it a promising candidate for further development and clinical use .

Properties

Molecular Formula

C28H39N5O4

Molecular Weight

509.6 g/mol

IUPAC Name

7-butoxy-3-[(E)-C-methyl-N-[6-[4-(pyrrolidin-1-ylmethyl)triazol-1-yl]hexoxy]carbonimidoyl]chromen-2-one

InChI

InChI=1S/C28H39N5O4/c1-3-4-16-35-25-12-11-23-18-26(28(34)37-27(23)19-25)22(2)30-36-17-10-6-5-7-15-33-21-24(29-31-33)20-32-13-8-9-14-32/h11-12,18-19,21H,3-10,13-17,20H2,1-2H3/b30-22+

InChI Key

QQCCOPUCOCWXLE-JBASAIQMSA-N

Isomeric SMILES

CCCCOC1=CC2=C(C=C1)C=C(C(=O)O2)/C(=N/OCCCCCCN3C=C(N=N3)CN4CCCC4)/C

Canonical SMILES

CCCCOC1=CC2=C(C=C1)C=C(C(=O)O2)C(=NOCCCCCCN3C=C(N=N3)CN4CCCC4)C

Origin of Product

United States

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